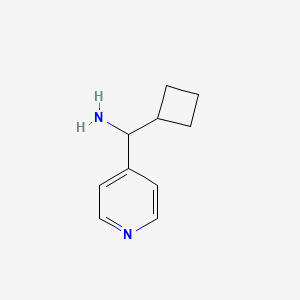

Cyclobutyl(pyridin-4-yl)methanamine

説明

Cyclobutyl(pyridin-4-yl)methanamine is a bicyclic amine derivative composed of a cyclobutyl ring attached to a methanamine group, which is further substituted with a pyridin-4-yl moiety. Its molecular formula is C₁₀H₁₃N₂, with a molecular weight of 161.23 g/mol (calculated). The pyridine ring enhances solubility and hydrogen-bonding capacity, while the cyclobutyl group imposes steric constraints that may influence binding specificity.

特性

分子式 |

C10H14N2 |

|---|---|

分子量 |

162.23 g/mol |

IUPAC名 |

cyclobutyl(pyridin-4-yl)methanamine |

InChI |

InChI=1S/C10H14N2/c11-10(8-2-1-3-8)9-4-6-12-7-5-9/h4-8,10H,1-3,11H2 |

InChIキー |

KFWCZAZAYCZEAQ-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)C(C2=CC=NC=C2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(pyridin-4-yl)methanamine typically involves the coupling of cyclobutyl derivatives with pyridin-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the cyclobutyl and pyridin-4-yl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions: Cyclobutyl(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Functionalized pyridin-4-yl derivatives.

科学的研究の応用

Cyclobutyl(pyridin-4-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Cyclobutyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Structural and Functional Group Variations

Aromatic Ring Modifications

- The ¹H NMR (D₂O) shows aromatic protons at δ 7.28–7.36 ppm for the phenyl group, contrasting with pyridine’s deshielded protons (~δ 8.5–9.0 ppm). This substitution may reduce solubility but improve blood-brain barrier penetration.

Functional Group Additions

- {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol (): The hydroxyl group introduces polarity and hydrogen-bond donor capacity, which may enhance aqueous solubility but reduce metabolic stability.

Heterocyclic Modifications

- (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine (): The 4-methylpiperazine substituent introduces a basic nitrogen, increasing water solubility (as evidenced by HRMS-ESI data). This modification is common in kinase inhibitors to improve pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。